1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene
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Overview
Description
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is an organic compound that belongs to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a bromine atom at the first position and a 1-chloro-4-methylhex-4-enyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene can be achieved through various synthetic routes. One common method involves the electrophilic substitution of bromine and chlorine on a benzene ring. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding bromochlorobenzene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of bromochlorobenzene carboxylic acids.
Reduction: Formation of bromochlorobenzene alcohols.
Scientific Research Applications
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic aromatic substitution reactions. It can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: A simpler analog with only bromine and chlorine substituents on the benzene ring.
1-Bromo-4-chlorobenzene: Another analog with different positional isomerism.
1-Bromo-3,4-(methylenedioxy)benzene: A compound with additional methylenedioxy substituents.
Uniqueness
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is unique due to the presence of the 1-chloro-4-methylhex-4-enyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler analogs.
Properties
CAS No. |
651332-19-3 |
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Molecular Formula |
C13H16BrCl |
Molecular Weight |
287.62 g/mol |
IUPAC Name |
1-bromo-3-(1-chloro-4-methylhex-4-enyl)benzene |
InChI |
InChI=1S/C13H16BrCl/c1-3-10(2)7-8-13(15)11-5-4-6-12(14)9-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
ICCAKASEXLNVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(C1=CC(=CC=C1)Br)Cl |
Origin of Product |
United States |
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